Inhibition of Protoporphyrinogen Oxidase (PPO): Compounds containing the 1,3-benzodioxole moiety, similar to the target compound, have demonstrated potent PPO inhibitory activity. [] This enzyme is crucial in chlorophyll biosynthesis, and its inhibition leads to the accumulation of protoporphyrin IX, a photosensitizer that generates reactive oxygen species upon light exposure, ultimately causing plant death. []
Antagonism of Bradykinin B1 Receptor: Research highlights the role of the 1,3-benzodioxole moiety in the development of non-peptide bradykinin B1 receptor antagonists. [, ] These antagonists bind to the B1 receptor, blocking the binding of bradykinin and its metabolites, thereby inhibiting their inflammatory and pain-inducing effects. [, ]
Inhibition of Matrix Metalloproteinases (MMPs): Studies suggest that compounds incorporating both 1,3-benzodioxole and thiadiazole rings, similar to the target compound, exhibit promising anticancer effects through the inhibition of MMPs, specifically MMP-9. [] MMPs play a crucial role in tumor progression by facilitating angiogenesis, tissue invasion, and migration. [] Inhibition of MMP-9 by these compounds is believed to be responsible for their anticancer activity in lung adenocarcinoma and glioma models. []
Herbicides: The PPO-inhibiting properties of 1,3-benzodioxole-containing compounds have been exploited for developing herbicides. [, ] These herbicides effectively control weed populations in various agricultural settings. []
Anti-inflammatory and Analgesic Agents: The development of non-peptide bradykinin B1 receptor antagonists incorporating the 1,3-benzodioxole group holds promise for treating chronic inflammatory diseases and pain. [, ] These antagonists offer potential therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and neuropathic pain. [, ]
Anticancer Therapeutics: Compounds combining 1,3-benzodioxole and thiadiazole structures have exhibited potential as anticancer agents, particularly against lung adenocarcinoma and glioma. [] By inhibiting MMP-9, these compounds could limit tumor growth and spread, offering a novel approach to cancer treatment. []
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the 1,3-benzodioxole and benzothiazole moieties affect the potency, selectivity, and pharmacological properties of these compounds. []
Development of Novel Hybrid Molecules: Combining the 1,3-benzodioxole and benzothiazole scaffolds with other pharmacologically active groups to create novel hybrid molecules with improved efficacy and safety profiles. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8